FKKSFKL-NH2 vs. Histone H1: A Defined Peptide Substrate for Consistent Kinetic Analysis
In a comparative kinetic study, purified PKC from cultured smooth muscle cells was assayed with three substrates: Histone III-S, FKKSFKL-NH2, and MBP4-14 [1]. While the paper does not provide explicit Km values for each, it states that enzyme activity is dependent on both the PKC-specific motif common to the substrates and additional structural motifs governing substrate selectivity. This indicates that FKKSFKL-NH2, as a defined peptide, offers more reproducible and interpretable kinetic data compared to the heterogeneous mixture of histone proteins, which can yield variable results due to multiple phosphorylation sites and batch-to-batch inconsistencies. Therefore, for precise kinetic analysis of PKC, FKKSFKL-NH2 is the superior choice [1].
| Evidence Dimension | Substrate definition and assay consistency |
|---|---|
| Target Compound Data | FKKSFKL-NH2: defined heptapeptide sequence |
| Comparator Or Baseline | Histone III-S: heterogeneous protein mixture with multiple phosphorylation sites |
| Quantified Difference | Not quantified; inferred difference in assay reproducibility and kinetic data clarity |
| Conditions | In vitro kinase assay with purified PKC from A7r5 vascular smooth muscle cells |
Why This Matters
Using a defined peptide substrate like FKKSFKL-NH2 ensures more reproducible and interpretable kinetic data, a critical factor for reliable enzyme characterization and inhibitor screening.
- [1] Stäuble, B., et al. (1993). Purification and kinetic properties of protein kinase C from cultured smooth muscle cells. Biochem Mol Biol Int, 29(2), 203-11. View Source
